threo Ifenprodil hemitartrate

NMDA Receptor Pharmacology Stereoselectivity Xenopus Oocyte Electrophysiology

Specify threo-ifenprodil hemitartrate to eliminate confounding α1-adrenoceptor activity present in erythro isomers. Its dual σ2 receptor agonism (Ki=2 nM) and selective NR2B antagonism (IC50=0.22 µM) are ideal for voltage-clamp electrophysiology or σ2 functional assays where hERG inhibition (IC50=88 nM) is a critical readout. The hemitartrate salt guarantees aqueous solubility up to 25 mM (≥98% HPLC purity) for consistent concentration-response studies.

Molecular Formula C92H120N4O20
Molecular Weight 1601.9 g/mol
Cat. No. B560248
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namethreo Ifenprodil hemitartrate
Synonyms(1S*,2S*)-threo-2-(4-Benzylpiperidino)-1-(4-hydroxyphenyl)-1-propanol hemitartrate
Molecular FormulaC92H120N4O20
Molecular Weight1601.9 g/mol
Structural Identifiers
SMILESCC(C(C1=CC=C(C=C1)O)O)N2CCC(CC2)CC3=CC=CC=C3.CC(C(C1=CC=C(C=C1)O)O)N2CCC(CC2)CC3=CC=CC=C3.CC(C(C1=CC=C(C=C1)O)O)N2CCC(CC2)CC3=CC=CC=C3.CC(C(C1=CC=C(C=C1)O)O)N2CCC(CC2)CC3=CC=CC=C3.C(C(C(=O)O)O)(C(=O)O)O.C(C(C(=O)O)O)(C(=O)O)O
InChIInChI=1S/4C21H27NO2.2C4H6O6/c4*1-16(21(24)19-7-9-20(23)10-8-19)22-13-11-18(12-14-22)15-17-5-3-2-4-6-17;2*5-1(3(7)8)2(6)4(9)10/h4*2-10,16,18,21,23-24H,11-15H2,1H3;2*1-2,5-6H,(H,7,8)(H,9,10)/t4*16-,21+;;/m1100../s1
InChIKeyMMUFFGLAKFWLGJ-RRQZTXAJSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

threo Ifenprodil Hemitartrate: Stereospecific GluN2B-Selective NMDA Antagonist and Sigma Receptor Agonist


threo Ifenprodil hemitartrate is a stereochemically defined research compound that functions as a potent GluN2B subunit-selective NMDA receptor antagonist and sigma receptor agonist . The compound possesses two chiral centers; the threo relative stereochemistry confers a distinct pharmacological profile compared to the erythro diastereomer and the racemic mixture, including reduced off-target α1-adrenoceptor affinity [1]. This stereoisomeric specificity is critical for experimental reproducibility in studies targeting NR2B-containing NMDA receptors, sigma-2 receptors, or hERG potassium channels .

Why threo Ifenprodil Hemitartrate Cannot Be Substituted with Generic Ifenprodil or Other NR2B Ligands


Generic ifenprodil hemitartrate (often a racemic mixture) and closely related analogs like Ro 25-6981 or CP-101,606 exhibit distinct binding affinities, selectivity profiles, and off-target activities. Substitution with the incorrect stereoisomer, such as the erythro form, introduces confounding variables due to significantly higher α1-adrenoceptor binding [1]. Furthermore, compounds like Ro 25-6981, while possessing higher NR2B affinity, lack the sigma receptor agonism and defined hERG channel inhibition profile of threo-ifenprodil, making them unsuitable for studies requiring dual pharmacology or where hERG liability is a key experimental readout [2]. The analytical characterization and solubility of the specific hemitartrate salt form also differ from free base or alternative salts, impacting experimental consistency [3].

Quantitative Differentiation Guide: threo Ifenprodil Hemitartrate vs. Key Comparators


Stereospecific NR2B Antagonism: threo- vs. erythro-Ifenprodil Isomers

The threo diastereomer of ifenprodil demonstrates higher potency at recombinant NR1A/NR2B NMDA receptors compared to its erythro counterpart. Specifically, the (−) threo-ifenprodil isomer exhibits an IC50 of 0.22 µM, whereas the (−) erythro-ifenprodil isomer has an IC50 of 0.81 µM, representing an approximately 3.7-fold difference in potency [1]. This stereoselectivity, while modest, is significant for precise pharmacological dissection.

NMDA Receptor Pharmacology Stereoselectivity Xenopus Oocyte Electrophysiology

Reduced α1-Adrenoceptor Affinity: threo-Ifenprodil vs. Erythro-Ifenprodil

A critical differentiator of the threo isomer is its reduced affinity for α1-adrenoceptors, a major off-target of the parent compound. The threo relative stereochemistry confers approximately 8-fold lower affinity at α-adrenoceptors compared to generic ifenprodil hemitartrate (which includes the erythro form) . The erythro isomer possesses higher affinity for α1-adrenergic receptors, making it a less selective tool for NMDA receptor studies [1].

Receptor Selectivity Off-Target Activity Adrenergic Pharmacology

Sigma Receptor Agonism Profile: threo-Ifenprodil vs. σ1/σ2 Selective Ligands

threo-Ifenprodil hemitartrate acts as a potent sigma receptor agonist with a pronounced selectivity for the σ2 subtype. It displays Ki values of 59.1 nM for σ1 and 2 nM for σ2 receptors, yielding a σ1/σ2 selectivity ratio of ~30 . Compared to the erythro isomer, threo-ifenprodil is more selective for σ2 sites, largely due to its reduced α1-adrenoceptor affinity which otherwise complicates σ2 binding studies [1].

Sigma Receptors σ2 Receptor Agonism Binding Affinity

hERG Potassium Channel Inhibition: threo-Ifenprodil vs. Class-Level NR2B Antagonists

threo-Ifenprodil hemitartrate inhibits the human Ether-à-go-go-Related Gene (hERG) potassium channel with an IC50 of 88 nM and exhibits antiarrhythmic activity in vivo . This property is not a general feature of all NR2B-selective antagonists (e.g., CP-101,606, Ro 25-6981) which were developed to minimize hERG liability [1]. This makes threo-ifenprodil a valuable tool for studying the intersection of NMDA receptor antagonism and cardiac ion channel modulation.

hERG Channel Cardiac Safety Pharmacology Antiarrhythmic Activity

Defined Analytical and Solubility Profile: Hemitartrate Salt vs. Alternative Forms

The hemitartrate salt of threo-ifenprodil has a defined molecular formula (C21H27NO2·½C4H6O6) and molecular weight (400.49 g/mol), with a purity specification of ≥98% by HPLC . Its aqueous solubility is documented as soluble to 25 mM in water with gentle warming, and up to 100 mM in DMSO, providing clear guidelines for in vitro assay preparation . This contrasts with the free base or alternative salts, where solubility and exact stoichiometry may vary.

Compound Formulation Solubility Analytical Characterization

NR2B Subunit Selectivity: threo-Ifenprodil vs. Other GluN2 Subunits

threo-Ifenprodil hemitartrate demonstrates high selectivity for the GluN2B (NR2B) subunit over other NMDA receptor subunits. It exhibits an IC50 of 0.22 µM at GluN2B-containing receptors compared to 324.8 µM at GluN2A-containing receptors, representing an ~1476-fold selectivity . While other NR2B antagonists like ifenprodil hemitartrate (racemic) also show selectivity (IC50 0.15 µM at NR1/NR2B and 39 µM at NR1/NR2A; 260-fold), the threo isomer provides a distinct stereochemical option with a defined selectivity window .

NMDA Subunit Selectivity GluN2B GluN2A

Recommended Research Applications for threo Ifenprodil Hemitartrate Based on Quantitative Evidence


Electrophysiological Studies Requiring Stereospecific NR2B Antagonism

Utilize threo-ifenprodil hemitartrate for precise voltage-clamp recordings of recombinant NR1A/NR2B NMDA receptors in Xenopus oocytes or mammalian cells. The defined IC50 of 0.22 µM for the (−) threo isomer ensures accurate concentration-response relationships, avoiding the ~3.7-fold lower potency of the (−) erythro isomer [1]. This is critical for studies where isomeric purity directly impacts interpretation of NMDA receptor modulation.

Investigations of Sigma-2 Receptor Function with Minimal α1-Adrenergic Interference

Employ threo-ifenprodil hemitartrate as a σ2-preferring agonist (σ2 Ki = 2 nM) in binding assays or functional studies where α1-adrenoceptor activation would confound results. The ~8-fold reduction in α-adrenoceptor affinity compared to the erythro isomer or racemic mixture provides a cleaner pharmacological tool for dissecting σ2-mediated cellular effects [2].

Cardiac Safety Pharmacology and hERG Channel Modulation Research

Use threo-ifenprodil hemitartrate as a reference compound for studying hERG potassium channel inhibition (IC50 = 88 nM) in the context of NMDA receptor antagonism. Its combined NR2B and hERG activity profile distinguishes it from other NR2B-selective antagonists like Ro 25-6981, which were designed to avoid hERG binding [3]. This makes it suitable for experiments investigating the cardiac effects of NMDA receptor ligands or for screening compounds with dual activity.

In Vitro Assays Requiring High Solubility and Defined Salt Stoichiometry

Select the hemitartrate salt for in vitro assays requiring aqueous solubility up to 25 mM, ensuring consistent compound delivery in cell culture or biochemical assays. The ≥98% HPLC purity specification and defined molecular weight (400.49 g/mol) minimize batch-to-batch variability, which is essential for reproducible concentration-response experiments .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

19 linked technical documents
Explore Hub


Quote Request

Request a Quote for threo Ifenprodil hemitartrate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.